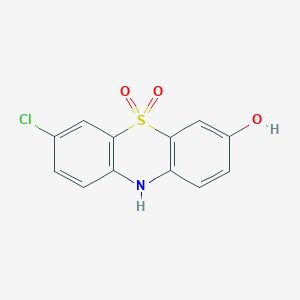
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the chlorination and hydroxylation of phenothiazine derivatives. Common reagents used in these reactions include chlorine gas, hydroxylating agents, and suitable solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the phenothiazine ring.
Applications De Recherche Scientifique
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as an antipsychotic or antiemetic agent.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s unique structural features, such as the presence of a hydroxyl group and a chlorine atom, may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
62983-27-1 |
|---|---|
Formule moléculaire |
C12H8ClNO3S |
Poids moléculaire |
281.72 g/mol |
Nom IUPAC |
7-chloro-5,5-dioxo-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNO3S/c13-7-1-3-9-11(5-7)18(16,17)12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
Clé InChI |
DRUIVGWSHFLAIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)S(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


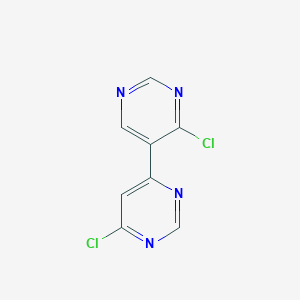
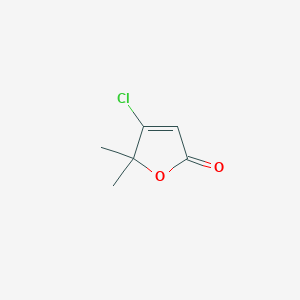

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
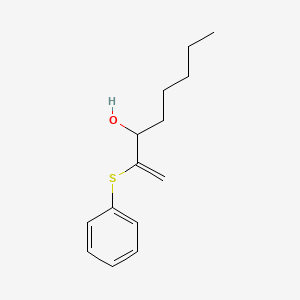

![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
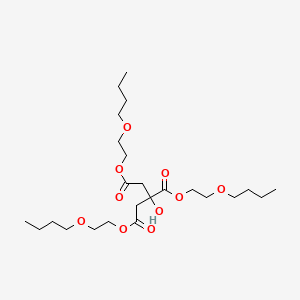
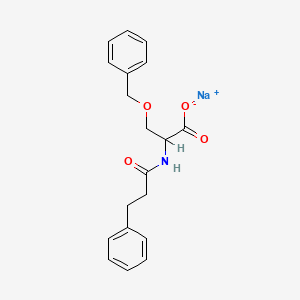
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
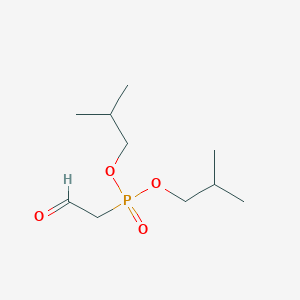
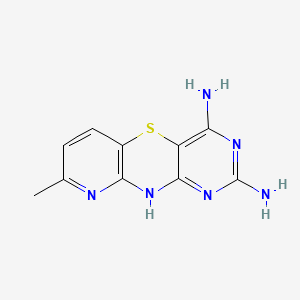
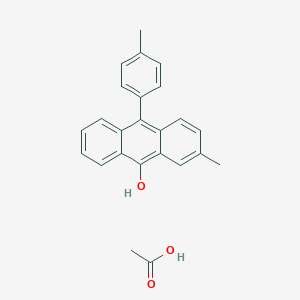
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
